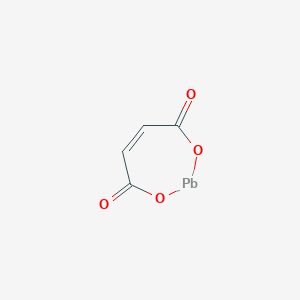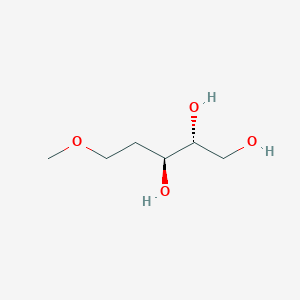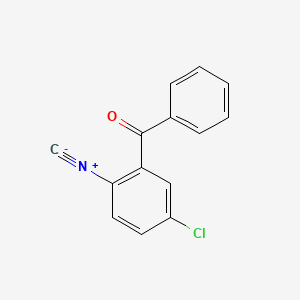
2-Isocyano-5-chlorbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isocyano-5-chlorbenzophenone is an organic compound with the molecular formula C14H8ClNO It is characterized by the presence of an isocyano group (-NC) and a chlorine atom attached to a benzophenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyano-5-chlorbenzophenone typically involves the reaction of 5-chlorobenzophenone with an isocyanide source under specific conditions. One common method is the phase-transfer Hofmann carbylamine reaction, which utilizes dichlorocarbene generated by the phase-transfer method. The reaction involves the use of sodium hydroxide, chloroform, and benzyltriethylammonium chloride as a phase-transfer catalyst .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isocyano-5-chlorbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The isocyano group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Addition: Electrophiles like alkyl halides or acyl chlorides are common.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
2-Isocyano-5-chlorbenzophenone has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of 2-Isocyano-5-chlorbenzophenone involves its interaction with molecular targets through its isocyano and chloro functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
- 2-Isocyano-4-chlorbenzophenone
- 2-Isocyano-3-chlorbenzophenone
- 2-Isocyano-5-brombenzophenone
Comparison: 2-Isocyano-5-chlorbenzophenone is unique due to the position of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different chemical and physical properties, making it suitable for specific applications where others may not be as effective.
Eigenschaften
CAS-Nummer |
521270-77-9 |
|---|---|
Molekularformel |
C14H8ClNO |
Molekulargewicht |
241.67 g/mol |
IUPAC-Name |
(5-chloro-2-isocyanophenyl)-phenylmethanone |
InChI |
InChI=1S/C14H8ClNO/c1-16-13-8-7-11(15)9-12(13)14(17)10-5-3-2-4-6-10/h2-9H |
InChI-Schlüssel |
INWZYZYCVPBOTG-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


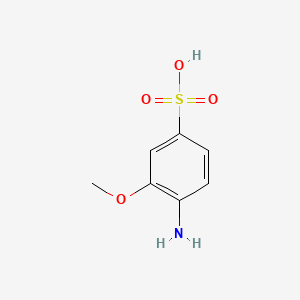
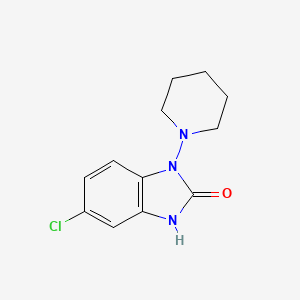
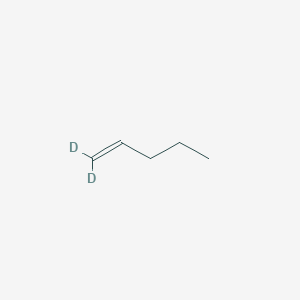
![3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13811597.png)



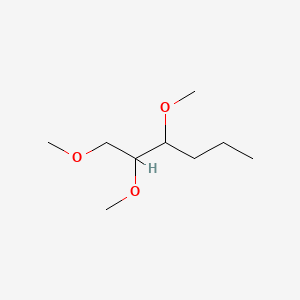
![N-Butanol,[1-14C]](/img/structure/B13811629.png)
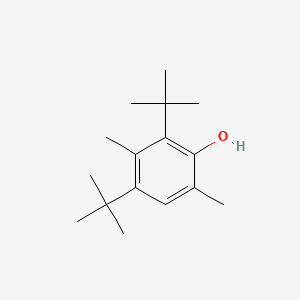
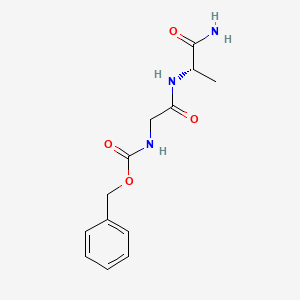
![Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-](/img/structure/B13811640.png)
